1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene
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Overview
Description
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is an organic compound characterized by the presence of an azido group, a chloro group, and a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Formation of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using asymmetric synthesis techniques to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), controlled temperature.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Products: Various azido derivatives.
Reduction Products: Corresponding amine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: Used in studies involving azide-alkyne cycloaddition reactions (click chemistry) for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene depends on its specific application. In organic synthesis, the azido group can participate in click chemistry reactions, forming stable triazole linkages. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-[(1S)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-[(1S)-1-azidoethyl]-4-fluorobenzene:
1-[(1S)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.
Properties
CAS No. |
1604267-00-6 |
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Molecular Formula |
C8H7ClFN3 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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